
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide, also known as MMSPC, is a cyclopropane derivative that has been studied for its potential applications in scientific research. MMSPC is a small molecule that can be synthesized through various methods and has been shown to have promising effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide. One possible direction is to further investigate its anti-inflammatory and anti-cancer activities and to identify the specific targets and pathways involved. Another direction is to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to optimize its synthesis and formulation for use in various applications.
In conclusion, this compound is a small molecule with promising applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research.
Métodos De Síntesis
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide can be synthesized through various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with 4-methylthiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting intermediate can then be treated with N-methylmorpholine (NMM) and trifluoroacetic acid (TFA) to yield this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have promising effects on various biochemical and physiological processes, including anti-inflammatory and anti-cancer activities.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-8-7-11(8)12(14)13-9-3-5-10(15-2)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYCMPIJCTGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
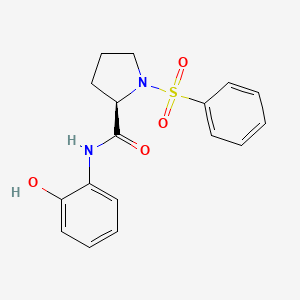
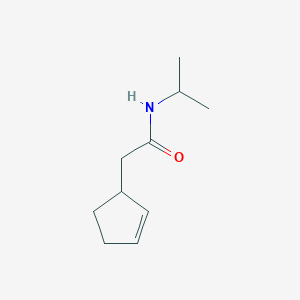
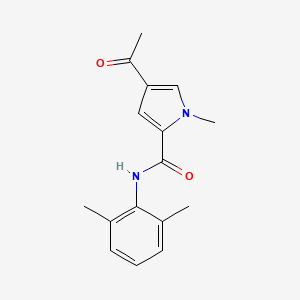
![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)
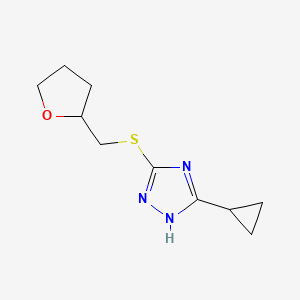

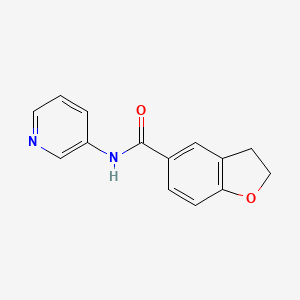
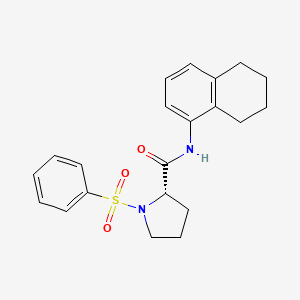
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)


![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)
